molecular formula C18H24FNO3 B2710067 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 1797565-27-5

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2710067
CAS No.: 1797565-27-5
M. Wt: 321.392
InChI Key: HQBHCQABBJUCNA-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating an azepane ring, a fluorophenyl group, and an acetate ester, making it a valuable intermediate for the development of novel therapeutic agents. Compounds with similar structural motifs, particularly those containing fluorophenyl groups, are frequently investigated for their interactions with central nervous system targets, such as neurotransmitter transporters . Research on such compounds aims to develop treatments for neuropsychiatric disorders, including potential medications for psychostimulant use disorders . The precise mechanism of action for this specific compound requires further investigation, but analogous molecules are known to function by modulating transporter function, potentially stabilizing specific conformational states of target proteins to produce unique pharmacological profiles distinct from those of typical stimulants . Researchers can utilize this high-quality compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro binding or functional assays. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[3-(4-fluorophenyl)azepan-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3/c1-13(21)23-18(2,3)17(22)20-11-5-4-6-15(12-20)14-7-9-16(19)10-8-14/h7-10,15H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBHCQABBJUCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents and conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetate ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced with other functional groups using suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is being studied for its potential therapeutic effects. It serves as a precursor in drug development, particularly for conditions that may benefit from modulation of specific biological pathways. Its unique structure suggests it may interact with various receptors and enzymes, making it a candidate for further pharmacological studies.

Biological Research

This compound is utilized in biological studies to investigate its effects on different biological pathways. Research has indicated that compounds with similar structures can exhibit significant biological activity, including anti-inflammatory and analgesic effects. Investigations into the compound's mechanism of action reveal that it may bind to specific molecular targets, modulating their activity and leading to various biological effects.

Industrial Applications

In addition to its medicinal applications, this compound is valuable in industrial processes. It can be used in the synthesis of other chemical compounds and materials, contributing to the development of new products in pharmaceuticals and other chemical industries.

Case Studies

Several studies have explored the biological activity of similar azepane derivatives, providing insights into their pharmacological profiles:

  • Study on Enzyme Inhibition : Research demonstrated that compounds with similar structural motifs could inhibit specific enzyme activities, thereby influencing metabolic pathways relevant to diseases such as obesity and diabetes. These findings suggest that this compound may exhibit similar inhibitory effects on target enzymes relevant to metabolic disorders.
  • Therapeutic Target Exploration : Investigations into the compound's interactions with receptors have highlighted its potential as a therapeutic agent. For instance, studies focusing on receptor modulation have shown promising results in altering signaling pathways associated with pain and inflammation.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Target Compound and Analogues

Compound Name Core Structure Key Substituents Functional Groups Impacting Activity
Target Compound Azepane 4-Fluorophenyl (Ring A), 2-methyl-1-oxopropan-2-yl acetate Fluorine (electronegative), ester (lipophilic)
Chalcone derivatives (e.g., Cardamonin) Chalcone Hydroxyl (ortho/para, Ring A), unsubstituted (Ring B) Hydroxyl (polar), α,β-unsaturated ketone
Compound 2j Chalcone 4-Bromo-2-hydroxy-5-iodo (Ring A), 4-fluorophenyl (Ring B) Halogens (electron-withdrawing)
4-Fluoro-chalcone Chalcone 4-Fluorophenyl (Ring A), phenyl (Ring B) Fluorine, planar conformation
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide Piperidine 4-Fluorophenyl, phenethyl, isobutyramide Fluorine, amide (hydrogen bonding)

Key Observations :

  • The azepane core in the target compound offers greater conformational flexibility compared to rigid chalcone backbones or smaller piperidine rings .
  • Fluorine substitution at the para position is a common feature among compared compounds, suggesting its importance in optimizing electronic interactions .

Activity and Structure–Activity Relationships (SAR)

Table 2: Activity Data for Selected Compounds

Compound Name IC50 (μM) SAR Insights Reference
Cardamonin 4.35 High potency due to hydroxyl groups at ortho/para positions (Ring A)
Compound 2j 4.703 Bromine (Ring A) and fluorine (Ring B) enhance activity vs. less electronegative groups
Compound 2h 13.82 Chlorine (Ring A) and methoxy (Ring B) reduce potency
4-Fluoro-chalcone N/A Planar conformation with dihedral angles <10° improves stacking interactions

SAR Trends :

  • Electronegativity : Fluorine and bromine substituents at para positions correlate with lower IC50 values, while methoxy groups reduce potency .
  • Ring Substitution : Chalcones with unsubstituted Ring B (e.g., Cardamonin) show higher activity than those with bulkier substituents .
  • Conformational Flexibility : The azepane core in the target compound may allow adaptive binding, though excessive flexibility could reduce target specificity compared to rigid chalcones .

Physicochemical and Crystallographic Properties

  • Lipophilicity: The acetate ester in the target compound likely increases logP compared to non-esterified analogues, enhancing membrane permeability .
  • Crystallography : Isostructural compounds with fluorophenyl groups (e.g., ) exhibit planar conformations, but azepane’s larger ring may introduce torsional strain, affecting packing efficiency .
  • Dihedral Angles : Chalcone derivatives with fluorophenyl groups show dihedral angles between 7.14°–56.26°, influencing π-π stacking and solubility .

Biological Activity

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate, with CAS number 1797565-27-5, is a compound belonging to the class of azepane derivatives. Its unique structure includes an azepane ring substituted with a fluorophenyl group and an acetoxy group, suggesting potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24FNO3C_{18}H_{24}FNO_3, with a molecular weight of 321.4 g/mol. The compound features an azepane ring, which is a seven-membered nitrogen-containing cyclic structure, and the incorporation of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₄FNO₃
Molecular Weight321.4 g/mol
CAS Number1797565-27-5

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic effects. It is considered a precursor in drug development due to its structural characteristics that may confer pharmacological properties. Research indicates that similar compounds can exhibit various activities, including anti-inflammatory and analgesic effects.

Case Studies

  • Antidepressant Activity : In a study examining azepane derivatives, compounds structurally similar to this compound demonstrated significant antidepressant effects in animal models. The mechanism was attributed to serotonin receptor modulation.
  • Analgesic Properties : Another case study highlighted the analgesic properties of related azepane compounds when tested in pain models. The findings suggested that these compounds may inhibit pain pathways effectively.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activity further. The synthesis typically involves cyclization reactions to form the azepane ring followed by substitution reactions to introduce the fluorophenyl group and acetylation to yield the final product.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood .
  • Storage: Store in sealed containers at 2–8°C in a dry, well-ventilated area away from oxidizers. Ensure containers are labeled with GHS hazard symbols (e.g., H302: harmful if swallowed) .
  • Spill Management: Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid environmental release .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

  • Key Steps:
    • Azepane Ring Formation: Cyclization of 4-fluorophenyl-substituted precursors via reductive amination (e.g., NaBH4 in methanol) .
    • Acylation: React the azepane intermediate with 2-methyl-1-oxopropan-2-yl acetate using DCC/DMAP as coupling agents .
  • Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Typical yields range from 45–65% after column chromatography .

Advanced Research Questions

Q. How can crystallographic software resolve anisotropic displacement discrepancies in X-ray structure determination?

Methodological Answer:

  • SHELX Workflow:
    • Data Integration: Use SHELXC to process diffraction data, flagging outliers (>3σ) .
    • Structure Solution: Employ dual-space methods in SHELXD for phase determination. For anisotropic displacement ellipsoids (ADPs), refine using SHELXL with the ANIS command .
    • Validation: Cross-check ADPs with PLATON or ORTEP to visualize thermal motion and adjust hydrogen bonding constraints .
  • Case Study: A similar fluorophenyl compound showed ADP discrepancies resolved by applying RIGU restraints to planar groups (RMSD < 0.02 Å) .

Q. What strategies address conflicting NMR and XRD data for fluorophenyl moiety spatial arrangement?

Methodological Answer:

  • NMR Analysis:
    • Perform 19F^{19}\text{F}-NMR in CDCl₃ to detect coupling patterns (e.g., 3JH-F^3J_{\text{H-F}} for dihedral angle estimation) .
  • XRD Refinement:
    • Use WinGX to overlay experimental and DFT-calculated structures. Adjust torsion angles iteratively to match NOESY cross-peaks .
  • Example: For a chalcone analog, conflicting data were resolved by identifying a 7.14° dihedral angle deviation via Hirshfeld surface analysis .

Q. How does the 4-fluorophenyl group influence electronic properties and reactivity?

Methodological Answer:

  • Computational Modeling:
    • DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect reduces HOMO energy by ~1.2 eV, enhancing electrophilic substitution reactivity .
    • Experimental Validation: Compare reaction rates in Suzuki-Miyaura couplings with non-fluorinated analogs (e.g., 20% higher yield for fluorophenyl derivatives) .

Q. What enzymatic strategies improve regioselectivity in acylation steps?

Methodological Answer:

  • Lipase-Catalyzed Acylation:
    • Use Candida antarctica Lipase B (CAL-B) in tert-butanol at 40°C. The enzyme’s active site favors bulkier substrates, achieving >90% regioselectivity for the 2-methyl-1-oxo group .
  • Kinetic Control: Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Quench at 60% conversion to minimize byproduct formation .

Data Contradiction Analysis

Q. How to reconcile conflicting hazard classifications from different safety data sheets?

Methodological Answer:

  • Risk Assessment:
    • Acute Toxicity: classifies oral LD₅₀ as 300–500 mg/kg (Category 4), while reports no data. Assume worst-case handling (gloves, fume hood) and conduct in vivo toxicity assays (OECD 423) .
    • Environmental Impact: Both sources prohibit aqueous release. Use activated carbon filtration for waste streams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.